(4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
2-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3,4-dichlorophenylhydrazine with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization and methylation steps. The reaction conditions may include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole derivatives
Reduction: Formation of hydrazine derivatives
Substitution: Halogenation or alkylation at the phenyl or pyrazolone rings
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, (4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE could be explored for potential therapeutic applications, such as in the treatment of pain or inflammation.
Industry
Industrially, this compound may be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of cyclooxygenase (COX) enzymes or modulation of other signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties
Metamizole: A pyrazolone used as an analgesic and antipyretic
Antipyrine: An older pyrazolone with analgesic and antipyretic effects
Uniqueness
2-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other pyrazolones.
Properties
Molecular Formula |
C19H16Cl2N2O3 |
---|---|
Molecular Weight |
391.2g/mol |
IUPAC Name |
(4E)-2-(3,4-dichlorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-11-14(8-12-4-7-17(25-2)18(9-12)26-3)19(24)23(22-11)13-5-6-15(20)16(21)10-13/h4-10H,1-3H3/b14-8+ |
InChI Key |
PUEMRTVSGBFDEX-RIYZIHGNSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)Cl)Cl |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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